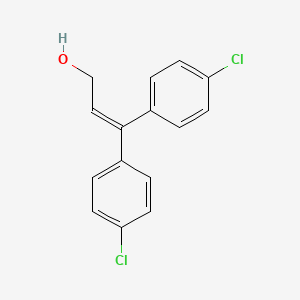
3,3-Bis(4-chlorophenyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(4-chlorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C15H12Cl2O It is characterized by the presence of two 4-chlorophenyl groups attached to a prop-2-en-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-chlorophenyl)prop-2-en-1-ol typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by a condensation reaction. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(4-chlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3,3-Bis(4-chlorophenyl)prop-2-en-1-one, while reduction can produce this compound .
Wissenschaftliche Forschungsanwendungen
3,3-Bis(4-chlorophenyl)prop-2-en-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,3-Bis(4-chlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Bis(4-chlorophenyl)prop-2-en-1-one: This compound is similar in structure but has a ketone group instead of an alcohol group.
3,3-Bis(4-chlorophenyl)prop-2-en-1-amine: This compound has an amine group instead of an alcohol group.
Uniqueness
3,3-Bis(4-chlorophenyl)prop-2-en-1-ol is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
Eigenschaften
CAS-Nummer |
96089-74-6 |
|---|---|
Molekularformel |
C15H12Cl2O |
Molekulargewicht |
279.2 g/mol |
IUPAC-Name |
3,3-bis(4-chlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H12Cl2O/c16-13-5-1-11(2-6-13)15(9-10-18)12-3-7-14(17)8-4-12/h1-9,18H,10H2 |
InChI-Schlüssel |
ICTWZVQVCIEYCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=CCO)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


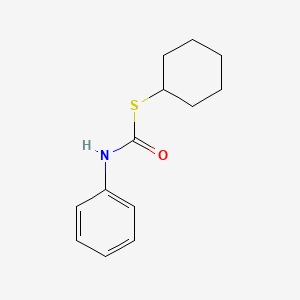

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one](/img/structure/B13993226.png)
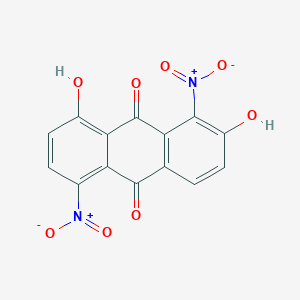
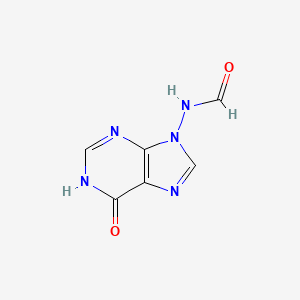
![2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone](/img/structure/B13993245.png)
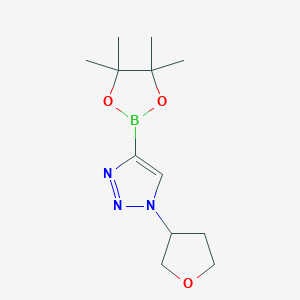

![5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13993265.png)

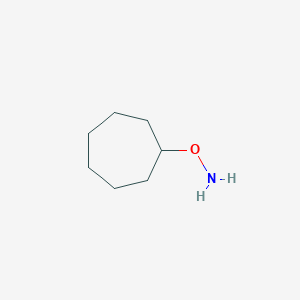
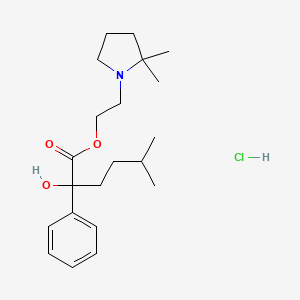
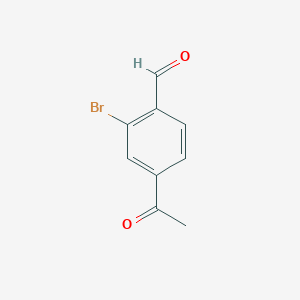
![tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B13993295.png)
